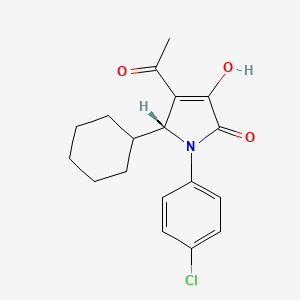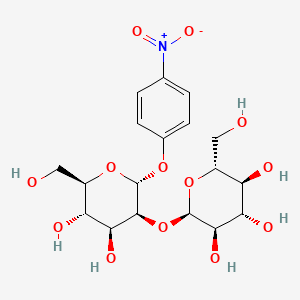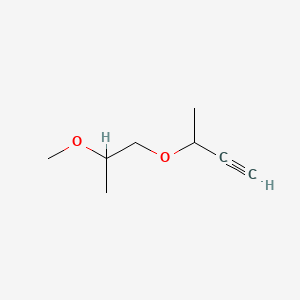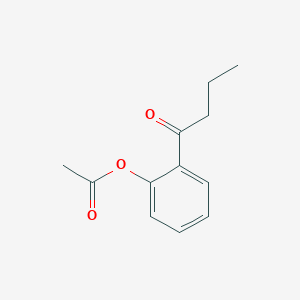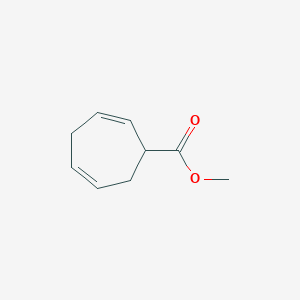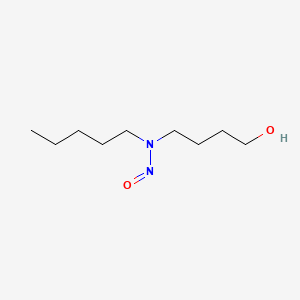
N-Nitroso-N-pentyl-(4-hydroxybutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pentylnitrosoamino)-1-butanol is a nitroso compound characterized by the presence of a nitroso group (-NO) attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentylnitrosoamino)-1-butanol typically involves the nitrosation of an appropriate amine precursor. One common method is the reaction of 4-aminobutanol with nitrous acid, which can be generated in situ from sodium nitrite and hydrochloric acid. The reaction is usually carried out under acidic conditions at low temperatures to prevent the decomposition of the nitroso compound.
Industrial Production Methods: Industrial production of nitroso compounds like 4-(Pentylnitrosoamino)-1-butanol often involves continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pH, and reactant concentrations, which are crucial for the stability of the nitroso group.
Chemical Reactions Analysis
Types of Reactions: 4-(Pentylnitrosoamino)-1-butanol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like thiols or amines under mild conditions.
Major Products Formed:
Oxidation: Nitrobutanol derivatives.
Reduction: Aminobutanol derivatives.
Substitution: Various substituted butanol derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Pentylnitrosoamino)-1-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role in signaling pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of cancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Pentylnitrosoamino)-1-butanol involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This compound can also generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components.
Comparison with Similar Compounds
Nitrosobenzene: Another nitroso compound with a similar nitroso group but attached to a benzene ring.
Nitrosomethane: A simpler nitroso compound with a nitroso group attached to a methane backbone.
Uniqueness: 4-(Pentylnitrosoamino)-1-butanol is unique due to its specific structure, which combines a nitroso group with a butanol backbone. This structure imparts distinct chemical properties and reactivity compared to other nitroso compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61734-86-9 |
|---|---|
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
N-(4-hydroxybutyl)-N-pentylnitrous amide |
InChI |
InChI=1S/C9H20N2O2/c1-2-3-4-7-11(10-13)8-5-6-9-12/h12H,2-9H2,1H3 |
InChI Key |
LPHYEAYFPYUSAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCO)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


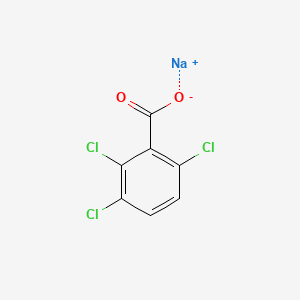


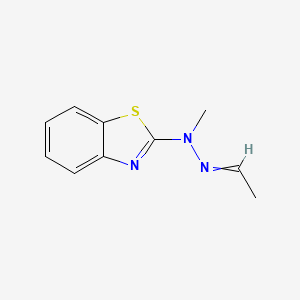

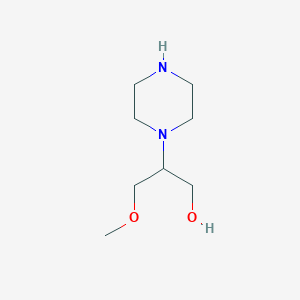
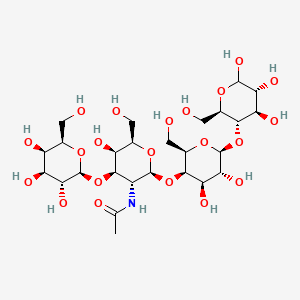

![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)
